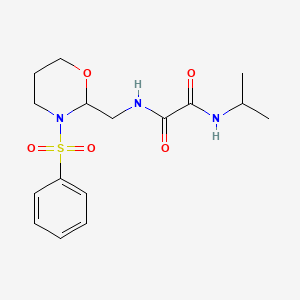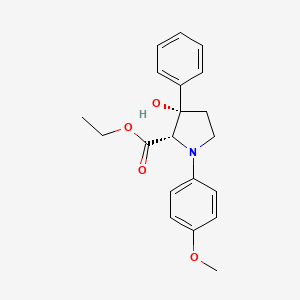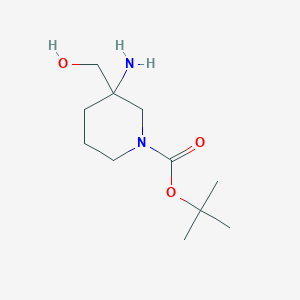
N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have methoxy (-OCH3) and tosyl (CH3C6H4SO2-) functional groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as decarboxylation, aldoxime reaction, and dehydration .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic core .Applications De Recherche Scientifique
Synthesis and Labeling
- Labeling with Carbon-14 : N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine has been used in the synthesis of compounds like papaverine and quinopavine, specifically labeled with carbon-14 for research purposes. This labeling aids in tracking the distribution and metabolic pathways of these compounds in biological systems (Ithakissios et al., 1974).
Radioligand Binding Studies
- Apamin-Sensitive Binding Sites : Derivatives of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This research is significant in understanding the interaction of these compounds with specific receptors in the nervous system (Graulich et al., 2006).
Metabolic Pathways
- P-glycoprotein Inhibitor Metabolism : The compound has been studied for its metabolism in the context of being a new P-glycoprotein inhibitor. This research helps to understand how the compound is metabolized in the body, which is crucial for developing effective drugs (Paek et al., 2006).
Chemical Reactions
- Reactions with Isatin : Studies on the reaction of N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine with isatin have provided insights into the formation of various chemical compounds. This is beneficial for synthetic chemistry and drug development (Brouwer et al., 1972).
Synthesis of Derivatives
- Quinazoline Derivatives Synthesis : Research includes the synthesis of quinazoline derivatives, which are important for the development of new pharmaceutical compounds (Yan et al., 2013).
Protein Kinase Inhibitors
- Inhibitors for Alzheimer's Disease : A study has evaluated novel 4-anilinoquinazoline derivatives, including N-(3,4-dimethoxyphenyl)-6-methoxy-3-tosylquinolin-4-amine, as potential inhibitors for protein kinases implicated in Alzheimer's disease. This provides a path for developing new treatments for neurodegenerative diseases (Waiker et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-16-5-9-19(10-6-16)33(28,29)24-15-26-21-11-8-18(30-2)14-20(21)25(24)27-17-7-12-22(31-3)23(13-17)32-4/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHZNYSKSHGBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)






